Cas no 865774-22-7 (1-(1-ethylpropyl)-1H-Imidazol-4-amine)
1-(1-ethylpropyl)-1H-Imidazol-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-(1-ethylpropyl)-1H-Imidazol-4-amine
- 1-(pentan-3-yl)-1H-imidazol-4-amine
- 865774-22-7
- SCHEMBL1796174
- EN300-783391
- DS-020578
-
- Inchi: 1S/C8H15N3/c1-3-7(4-2)11-5-8(9)10-6-11/h5-7H,3-4,9H2,1-2H3
- InChI Key: UDURNGGLMRPTQF-UHFFFAOYSA-N
- SMILES: N1(C=NC(=C1)N)C(CC)CC
Computed Properties
- Exact Mass: 153.126597491g/mol
- Monoisotopic Mass: 153.126597491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 112
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 43.8Ų
1-(1-ethylpropyl)-1H-Imidazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1964795-1g |
1-(Pentan-3-yl)-1H-imidazol-4-amine |
865774-22-7 | 98% | 1g |
¥9493.00 | 2024-04-28 | |
| Enamine | EN300-783391-0.05g |
1-(pentan-3-yl)-1H-imidazol-4-amine |
865774-22-7 | 95.0% | 0.05g |
$528.0 | 2025-02-22 | |
| Enamine | EN300-783391-0.1g |
1-(pentan-3-yl)-1H-imidazol-4-amine |
865774-22-7 | 95.0% | 0.1g |
$553.0 | 2025-02-22 | |
| Enamine | EN300-783391-0.25g |
1-(pentan-3-yl)-1H-imidazol-4-amine |
865774-22-7 | 95.0% | 0.25g |
$579.0 | 2025-02-22 | |
| Enamine | EN300-783391-0.5g |
1-(pentan-3-yl)-1H-imidazol-4-amine |
865774-22-7 | 95.0% | 0.5g |
$603.0 | 2025-02-22 | |
| Enamine | EN300-783391-1.0g |
1-(pentan-3-yl)-1H-imidazol-4-amine |
865774-22-7 | 95.0% | 1.0g |
$628.0 | 2025-02-22 | |
| Enamine | EN300-783391-2.5g |
1-(pentan-3-yl)-1H-imidazol-4-amine |
865774-22-7 | 95.0% | 2.5g |
$1230.0 | 2025-02-22 | |
| Enamine | EN300-783391-5.0g |
1-(pentan-3-yl)-1H-imidazol-4-amine |
865774-22-7 | 95.0% | 5.0g |
$1821.0 | 2025-02-22 | |
| Enamine | EN300-783391-10.0g |
1-(pentan-3-yl)-1H-imidazol-4-amine |
865774-22-7 | 95.0% | 10.0g |
$2701.0 | 2025-02-22 |
1-(1-ethylpropyl)-1H-Imidazol-4-amine Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 1-(1-ethylpropyl)-1H-Imidazol-4-amine
Introduction to 1-(1-ethylpropyl)-1H-Imidazol-4-amine (CAS No. 865774-22-7) and Its Emerging Applications in Chemical Biology
1-(1-ethylpropyl)-1H-Imidazol-4-amine, identified by the chemical identifier CAS No. 865774-22-7, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the imidazole class, a scaffold that is widely recognized for its versatility in drug design and development. The presence of an ethylpropyl group at the 1-position and an amine substituent at the 4-position introduces specific interactions that make this molecule a promising candidate for further exploration.
The imidazole ring is a nitrogen-containing heterocycle that plays a crucial role in numerous biological processes, including enzyme inhibition, receptor binding, and signal transduction. The structural motif of 1-(1-ethylpropyl)-1H-Imidazol-4-amine allows for diverse functionalization, enabling researchers to tailor its properties for specific applications. The ethylpropyl side chain contributes to hydrophobic interactions, while the amine group provides a site for hydrogen bonding and coordination with metal ions or other biomolecules.
In recent years, there has been a surge in interest regarding small molecules that can modulate biological pathways by interacting with target proteins or enzymes. 1-(1-ethylpropyl)-1H-Imidazol-4-amine has been investigated for its potential role in inhibiting various kinases and other enzymes implicated in diseases such as cancer, inflammation, and neurodegeneration. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain tyrosine kinases, which are often overactive in tumor cells. The ability to selectively inhibit these kinases without affecting other cellular processes is a key criterion for developing effective therapeutics.
The pharmacological activity of 1-(1-ethylpropyl)-1H-Imidazol-4-amine has been further explored through computational modeling and experimental assays. Molecular docking studies have revealed that the compound can bind to the active sites of target enzymes with high affinity, suggesting its potential as a lead compound for drug development. Additionally, in vitro experiments have demonstrated that it can disrupt signaling pathways involving aberrant kinase activity, leading to reduced proliferation of cancer cell lines.
One of the most compelling aspects of 1-(1-ethylpropyl)-1H-Imidazol-4-amine is its synthetic accessibility. The imidazole core can be readily modified through various chemical reactions, allowing researchers to generate derivatives with enhanced potency or selectivity. For instance, introducing additional functional groups such as halogens or alcohols can alter the electronic properties of the molecule, thereby fine-tuning its interaction with biological targets. This flexibility makes it an attractive scaffold for medicinal chemists seeking to develop novel therapeutic agents.
The compound's potential extends beyond oncology; it has also shown promise in preclinical models of inflammation and neurodegenerative diseases. In particular, its ability to modulate inflammatory cytokine production has been highlighted in studies using cell culture systems. By interfering with key signaling molecules involved in inflammation, 1-(1-ethylpropyl)-1H-Imidazol-4-amine may offer a new approach to treating chronic inflammatory conditions without the systemic side effects associated with traditional anti-inflammatory drugs.
Recent advances in biotechnology have enabled high-throughput screening (HTS) approaches, which have accelerated the discovery of bioactive compounds like 1-(1-ethylpropyl)-1H-Imidazol-4-am ine. HTS allows researchers to rapidly test thousands of compounds against various biological targets, identifying those with the most promising activity profiles. When integrated with machine learning algorithms, HTS can predict the efficacy of new derivatives before they are synthesized, significantly reducing the time and cost associated with drug development.
The synthesis of CAS No. 865774-22-7 involves multi-step organic transformations that highlight the expertise required in medicinal chemistry. Key steps include condensation reactions to form the imidazole ring followed by alkylation and amination processes to introduce the ethylpropyl and amine substituents, respectively. Purification techniques such as column chromatography are employed to isolate high-purity material suitable for biological testing.
As research continues to uncover new therapeutic applications for 1-(1-ethylpropyl)-1H-imidazol -4-am ine, collaborations between academic institutions and pharmaceutical companies are becoming increasingly common. These partnerships aim to translate laboratory findings into clinical trials by leveraging expertise in synthetic chemistry, pharmacology, and drug formulation. Such collaborations are essential for advancing promising candidates like this one through the complex pipeline required for regulatory approval.
The safety profile of any potential therapeutic agent is paramount before it can enter clinical use. While initial studies suggest that CAS No 865774 22 7 is well-tolerated at tested doses, further toxicological assessments are necessary to ensure its safety when administered systemically over prolonged periods. These studies will evaluate parameters such as acute toxicity, chronic toxicity, genotoxicity, and carcinogenicity to provide comprehensive data on its risk profile.
The regulatory landscape also plays a critical role in determining how quickly such compounds can progress from discovery to market approval. Regulatory agencies require extensive documentation demonstrating efficacy and safety before approving new drugs or biologics for human use. Companies developing CAS No 865774 22 7 must navigate these requirements carefully while maintaining transparency throughout their research process.
In conclusion,(bold text) CAS No 865774 22 7(bold text) represents an exciting opportunity within chemical biology due to its unique structural features combined with preliminary evidence suggesting significant biological activity . As research progresses ,it holds promise not only as an active ingredient but also as a scaffold upon which more sophisticated derivatives may be designed . The continued exploration into this class of compounds underscores how fundamental research drives innovation across multiple disciplines , ultimately benefiting patients worldwide through improved treatments .
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